molecular formula HS2- B1206050 Disulfanide CAS No. 26693-74-3

Disulfanide

Cat. No. B1206050
CAS RN: 26693-74-3
M. Wt: 65.14 g/mol
InChI Key: BWGNESOTFCXPMA-UHFFFAOYSA-M
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Description

Disulfanide is a sulfur hydride. It is a conjugate base of a disulfane. It is a conjugate acid of a disulfide(2-).

Scientific Research Applications

1. Versatile Applications in Biochemistry and Industry

Disulfanides, often referred to as disulfides or disulfanes, find extensive applications in various fields including biochemistry, industrial polymers, and fine chemicals. Their unique properties make them valuable in the synthesis of catenanes, rotaxanes, micelles, and peptidomimetics. They are also crucial in the formation of self-assembled monolayers (SAMs) (Mandal & Basu, 2014).

2. Nanocatalysts in Oxidative Coupling

Disulfanides play a significant role in organic synthesis, especially through the oxidative coupling of thiols. The use of nanocatalysts has shown exceptional activity and reusability in this process, underscoring the importance of disulfanides in the synthesis of organic sulfur compounds (Shiri, Ghorbani‐Choghamarani, & Kazemi, 2017).

3. Microwave-Assisted Formation in Biochemistry

In the realm of biochemistry and pharmacology, disulfanides are synthesized using microwave irradiation, which enhances the efficiency and reduces the reaction time compared to conventional methods. They play a pivotal role in the stability of peptide and protein folding (Sengupta, Roy, & Basu, 2018).

4. Biotechnological Tool for Protein Engineering

Disulfide engineering, involving the introduction of disulfide bonds in proteins, is a significant biotechnological tool. It enhances protein stability, modifies functional characteristics, and aids in studying protein dynamics. Disulfide by Design 2.0 (DbD2) is a software developed to facilitate this process, illustrating the technological integration in disulfide research (Craig & Dombkowski, 2013).

5. Linker in Nucleic Acids' Bioconjugation

Disulfide conjugation is crucial in nucleic acids research. It plays a vital role in structural studies and interactions with macromolecules, providing insights into the behavior of DNA and RNA in various biological systems (Stasinska, Putaj, & Chmielewski, 2019).

6. Synthesis of Unsymmetrical Disulfanes in Cancer Research

Research has been conducted on the synthesis of unsymmetrical disulfanes, particularly in the context of their anti-cancer activity. These compounds have been evaluated for their efficacy against breast cancer cells, demonstrating the potential of disulfanides in therapeutic applications (Branowska et al., 2018).

properties

CAS RN

26693-74-3

Product Name

Disulfanide

Molecular Formula

HS2-

Molecular Weight

65.14 g/mol

InChI

InChI=1S/H2S2/c1-2/h1-2H/p-1

InChI Key

BWGNESOTFCXPMA-UHFFFAOYSA-M

SMILES

S[S-]

Canonical SMILES

S[S-]

Other CAS RN

26693-74-3

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfanide

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